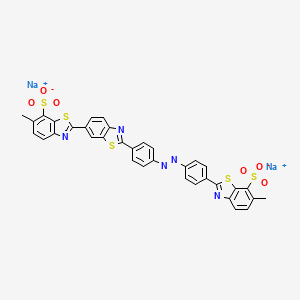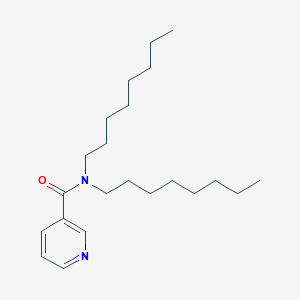![molecular formula C12H16BrNO4 B14412221 Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate CAS No. 81564-81-0](/img/structure/B14412221.png)
Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate is a synthetic organic compound that belongs to the class of esters This compound is characterized by the presence of an ethyl group, an acetyloxy group, and a brominated pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate typically involves the following steps:
Bromination of Pyrrole: The starting material, pyrrole, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to obtain 4-bromo-1H-pyrrole.
Acetylation: The brominated pyrrole is then subjected to acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to introduce the acetyloxy group.
Esterification: The final step involves the esterification of the acetylated bromopyrrole with ethyl acetate in the presence of an acid catalyst such as sulfuric acid or a base catalyst like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control enhances the yield and purity of the final product.
化学反应分析
Types of Reactions
Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrrole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester and acetyloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes and reduction to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base such as sodium hydroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted pyrrole derivatives.
Hydrolysis: Formation of carboxylic acids and alcohols.
Oxidation and Reduction: Formation of ketones, aldehydes, and alcohols.
科学研究应用
Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate involves its interaction with specific molecular targets and pathways. The brominated pyrrole ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The acetyloxy group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
相似化合物的比较
Similar Compounds
Ethyl acetoacetate: A simple ester used in various organic syntheses.
Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate: Another ester with a similar acetyloxy group but different core structure.
S-[1-[2-(Acetyloxy)ethyl]butyl] ethanethioate: A thioester with a similar acetyloxy group.
Uniqueness
Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate is unique due to the presence of the brominated pyrrole ring, which imparts distinct chemical reactivity and potential biological activity. The combination of the acetyloxy and ethyl groups further enhances its versatility in various chemical reactions and applications.
属性
CAS 编号 |
81564-81-0 |
|---|---|
分子式 |
C12H16BrNO4 |
分子量 |
318.16 g/mol |
IUPAC 名称 |
ethyl 2-[1-(2-acetyloxyethyl)-4-bromopyrrol-2-yl]acetate |
InChI |
InChI=1S/C12H16BrNO4/c1-3-17-12(16)7-11-6-10(13)8-14(11)4-5-18-9(2)15/h6,8H,3-5,7H2,1-2H3 |
InChI 键 |
SYKRXXFWLQKAKU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=CC(=CN1CCOC(=O)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-[methyl(phenyl)amino]penta-2,4-diynoate](/img/structure/B14412140.png)
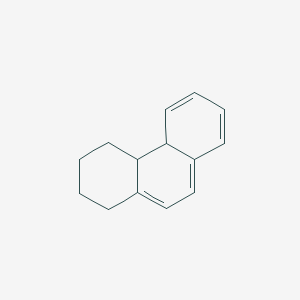
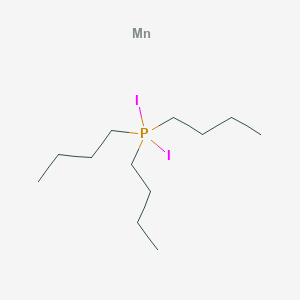
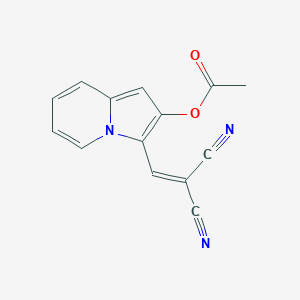
![4-chloro-6-[(E)-C-ethyl-N-hydroxycarbonimidoyl]benzene-1,3-diol](/img/structure/B14412164.png)
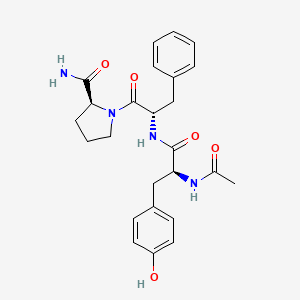
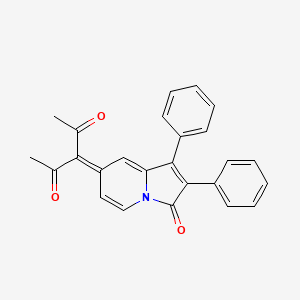
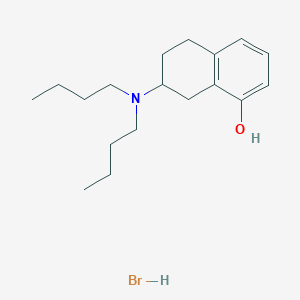
![4-[2-(Dimethylamino)ethyl]benzonitrile](/img/structure/B14412200.png)
![(Z)-oxido-propyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14412210.png)
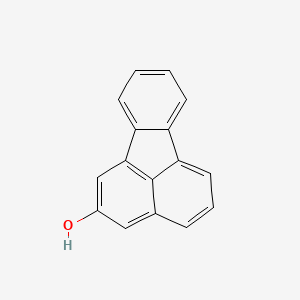
![N-Ethyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14412223.png)
